molecular formula C7H15Cl2N2O3P B1221068 4-Hydroxyifosfamide CAS No. 50892-10-9

4-Hydroxyifosfamide

Cat. No.: B1221068
CAS No.: 50892-10-9
M. Wt: 277.08 g/mol
InChI Key: JHUJMHKRHQPBRG-UHFFFAOYSA-N
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Description

4-Hydroxyifosfamide belongs to the class of organic compounds known as isofamides. These are oxazaphospholanes containing the isofamide skeleton. Isofamide is a heterocyclic compound made up of a 1, 3, 2-oxazaphospholane, where the phosphorus atom is part of a phosphodiamide group, and the oxazaphospholane is substituted by two haloalkyl chains. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. This compound can be biosynthesized from ifosfamide through the action of the enzymes cytochrome P450 2C8, cytochrome P450 2C9, cytochrome P450 2B6, cytochrome P450 3A4, cytochrome P450 3A5, and cytochrome P450 2A6. In humans, this compound is involved in the ifosfamide action pathway and the ifosfamide metabolism pathway.
This compound is a member of ifosfamides.

Properties

CAS No.

50892-10-9

Molecular Formula

C7H15Cl2N2O3P

Molecular Weight

277.08 g/mol

IUPAC Name

3-(2-chloroethyl)-2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol

InChI

InChI=1S/C7H15Cl2N2O3P/c8-2-4-10-15(13)11(5-3-9)7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)

InChI Key

JHUJMHKRHQPBRG-UHFFFAOYSA-N

SMILES

C1COP(=O)(N(C1O)CCCl)NCCCl

Canonical SMILES

C1COP(=O)(N(C1O)CCCl)NCCCl

50892-10-9
67292-64-2

Synonyms

3-(2-Chloroethyl)-2-((2-chloroethyl)amino)-1,3,2-oxazaphosphinan-4-ol 2-oxide
4-hydroxy-ifosfamide
4-hydroxyifosfamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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